2-Amino-2-(4-methoxyphenyl)ethanol
Overview
Description
2-Amino-2-(4-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H13NO2 It is characterized by the presence of an amino group and a methoxyphenyl group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(4-methoxyphenyl)ethanol typically involves the reduction of 4-methoxyphenylacetonitrile using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions, with the temperature maintained around 25-30°C and the pressure at 1-2 atm. The resulting product is then purified through recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar reduction process, but with optimized reaction conditions to enhance yield and efficiency. The use of continuous flow reactors and advanced catalytic systems can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(4-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the amino group, converting it into different functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.
Major Products Formed:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of various amines or alcohols depending on the specific conditions.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
2-Amino-2-(4-methoxyphenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxyphenyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular signaling pathways .
Comparison with Similar Compounds
- 2-Amino-2-(4-hydroxyphenyl)ethanol
- 2-Amino-2-(4-chlorophenyl)ethanol
- 2-Amino-2-(4-nitrophenyl)ethanol
Comparison: Compared to its analogs, 2-Amino-2-(4-methoxyphenyl)ethanol is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it more suitable for specific applications, such as in the synthesis of certain pharmaceuticals where the methoxy group enhances the compound’s bioavailability and stability .
Properties
IUPAC Name |
2-amino-2-(4-methoxyphenyl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNSMUSCZYUFHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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